molecular formula C10H2Cl6 B173514 1,2,4,5,7,8-Hexachloronaphthalene CAS No. 103426-92-2

1,2,4,5,7,8-Hexachloronaphthalene

Cat. No.: B173514
CAS No.: 103426-92-2
M. Wt: 334.8 g/mol
InChI Key: SFZREMCYQNYZMZ-UHFFFAOYSA-N
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Description

1,2,4,5,7,8-Hexachloronaphthalene: is a chlorinated derivative of naphthalene, characterized by the presence of six chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H2Cl6 , and it has a molecular weight of 334.84 g/mol . This compound is known for its persistence in the environment and its potential use in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5,7,8-Hexachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5,7,8-Hexachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2,4,5,7,8-Hexachloronaphthalene involves its interaction with cellular components, leading to various biochemical and physiological effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids. Additionally, it can interfere with cellular signaling pathways and enzyme activities, leading to disruptions in normal cellular functions .

Comparison with Similar Compounds

  • 1,2,3,4,5,7-Hexachloronaphthalene
  • 1,2,3,5,7,8-Hexachloronaphthalene
  • 1,2,4,5,6,8-Hexachloronaphthalene

Comparison: 1,2,4,5,7,8-Hexachloronaphthalene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and physical properties. Compared to other hexachloronaphthalene isomers, it may exhibit different environmental persistence, toxicity, and reactivity profiles. For example, the position of chlorine atoms can affect the compound’s ability to undergo certain chemical reactions and its interaction with biological systems .

Properties

IUPAC Name

1,2,4,5,7,8-hexachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-3-1-5(13)9(15)8-7(3)4(12)2-6(14)10(8)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZREMCYQNYZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145831
Record name 1,2,4,5,7,8-Hexachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103426-92-2
Record name Naphthalene, 1,2,4,5,7,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5,7,8-Hexachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1,2,4,5,7,8-Hexachloronaphthalene?

A1: this compound is a chlorinated naphthalene molecule with six chlorine atoms attached to specific carbon positions on the naphthalene backbone. Its structure has been confirmed through synthesis and crystallographic analysis [, ]. This specific arrangement of chlorine atoms influences its physical and chemical properties.

Q2: How is this compound synthesized?

A2: While the provided abstracts don't detail a specific synthesis method for this compound, they highlight its successful synthesis and crystallographic characterization [, ]. This suggests that established synthetic routes for chlorinated naphthalenes were likely employed. These methods often involve direct chlorination of naphthalene under controlled conditions to achieve the desired substitution pattern.

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